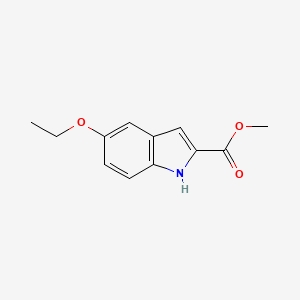

Methyl 5-ethoxy-1H-indole-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-ethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-9-4-5-10-8(6-9)7-11(13-10)12(14)15-2/h4-7,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBORMMDAXQYQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis of Methyl 5 Ethoxy 1h Indole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds like Methyl 5-ethoxy-1H-indole-2-carboxylate. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the ethoxy and indole (B1671886) moieties can be established.

¹H NMR and ¹³C NMR Chemical Shift Analysis of Ethoxy and Indole Moieties

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in the molecule. For the indole core, a broad singlet corresponding to the N-H proton is expected, typically in the downfield region. The aromatic protons on the benzene (B151609) ring of the indole system exhibit distinct signals. The proton at the C3 position of the pyrrole (B145914) ring typically appears as a singlet.

The ethoxy group at the C5 position gives rise to a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons. The methyl ester group (-COOCH₃) is identifiable by a sharp singlet in the upfield region.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom. The carbonyl carbon of the ester is the most deshielded, appearing at the lowest field. The carbon atoms of the indole ring have characteristic shifts, with those bonded to heteroatoms (C2, C5, C7a) showing distinct resonances. The carbons of the ethoxy and methyl ester groups are readily assigned in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Based on data for the methoxy (B1213986) analogue and standard substituent effects)

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| NH | ~8.5 (broad singlet) | - |

| H-3 | ~7.1 (singlet) | ~110 |

| Aromatic Protons (H-4, H-6, H-7) | ~6.9 - 7.4 (multiplets) | ~103 - 139 |

| -OCH₂CH₃ (Ethoxy) | ~4.1 (quartet) | ~64 |

| -OCH₂CH₃ (Ethoxy) | ~1.4 (triplet) | ~15 |

| -COOCH₃ (Ester) | ~3.9 (singlet) | ~52 |

| C=O (Ester) | - | ~162 |

| Indole Carbons | - | ~112 - 139 |

Two-Dimensional NMR Techniques for Complex Structure Elucidation

To definitively assign all proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to confirm the coupling between the methylene and methyl protons of the ethoxy group and to trace the connectivity of the aromatic protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, for instance, linking the H-3 proton signal to the C-3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton. For example, HMBC would show correlations from the N-H proton to C2 and C7a, and from the ester methyl protons to the carbonyl carbon, confirming the structure of the indole ester framework.

Mass Spectrometry for Molecular Composition and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₂H₁₃NO₃), the exact mass is 219.0895 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 219.

The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for esters and ethers would be expected:

Loss of the alkoxy group from the ester: A prominent fragment would likely correspond to the loss of a methoxy radical (•OCH₃) from the ester function, leading to an acylium ion [M-31]⁺.

Loss of the ester group: Cleavage of the entire methyl carboxylate group (•COOCH₃) would result in an [M-59]⁺ fragment.

Alpha-cleavage of the ethoxy group: Fragmentation can occur via the loss of an ethyl radical (•C₂H₅) from the ethoxy substituent, leading to an [M-29]⁺ ion, or the loss of the entire ethoxy group (•OC₂H₅) to give an [M-45]⁺ fragment.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key absorptions in the IR spectrum of this compound confirm its structure:

N-H Stretch: A sharp to moderately broad band appears around 3300-3400 cm⁻¹, characteristic of the indole N-H group.

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and methyl ester groups appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1680 and 1720 cm⁻¹ is indicative of the ester carbonyl group. Its conjugation with the indole ring system influences its precise frequency.

C=C Stretches: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands are expected: one for the ester linkage and another for the aryl ether (ethoxy group), typically appearing as strong bands in the 1050-1250 cm⁻¹ region. nih.gov

Table 2: Characteristic Infrared Absorption Bands (Based on data for the methoxy analogue)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3336 | N-H Stretch |

| ~1695 | C=O Stretch (Ester) |

| ~1450-1600 | C=C Stretch (Aromatic) |

| ~1206 | C-O Stretch (Aryl Ether & Ester) |

| ~640 | N-H Out-of-plane bend |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, yielding precise bond lengths, bond angles, and information about the three-dimensional arrangement of molecules in the crystal lattice.

Analysis of the closely related methyl 5-methoxy-1H-indole-2-carboxylate reveals that it crystallizes in the monoclinic system with the space group P2₁/n. scbt.com The indole moiety is nearly planar. scbt.com It is anticipated that this compound would adopt a similar crystal packing and molecular conformation.

Table 3: Crystallographic Data for Methyl 5-methoxy-1H-indole-2-carboxylate

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₁₁NO₃ | scbt.com |

| Crystal System | Monoclinic | scbt.com |

| Space Group | P2₁/n | scbt.com |

| a (Å) | 7.8956(6) | scbt.com |

| b (Å) | 5.8304(4) | scbt.com |

| c (Å) | 22.0407(16) | scbt.com |

| β (°) | 91.919(3) | scbt.com |

| Volume (ų) | 1014.06(13) | scbt.com |

| Z (molecules/unit cell) | 4 | scbt.com |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···O Contacts)

The stability and packing of the molecules in the crystal structure are governed by a network of intermolecular interactions. For indole derivatives of this type, hydrogen bonding is a dominant force.

In the crystal structure of the methoxy analogue, a significant intermolecular hydrogen bond is observed where the indole N-H group acts as a hydrogen bond donor and the carbonyl oxygen (O1) of the ester group on an adjacent molecule acts as the acceptor. scbt.com This N-H···O interaction links the molecules into stable chains or dimers. scbt.com The distance for this H···O interaction is reported as 2.03(1) Å with an N-H···O angle of 160°. scbt.com

Table 4: Hydrogen Bond Geometry for Methyl 5-methoxy-1H-indole-2-carboxylate

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A, °) | Reference |

| N1-H1···O1 | - | 2.03(1) | - | 160 | scbt.com |

Polymorphism and its Implications for Material Science

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in material science and pharmaceutical development. While specific studies on the polymorphic behavior of this compound are not extensively detailed in publicly available literature, significant insights can be drawn from closely related indole derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid (MI2CA). The study of such analogues reveals the profound impact that subtle changes in molecular packing and intermolecular interactions can have on the material's physical properties.

Research on MI2CA has led to the discovery of at least two distinct polymorphs. nih.govnih.gov These polymorphs, while chemically identical, exhibit different crystal structures and, consequently, different physical characteristics. The primary distinction between these forms lies in their hydrogen-bonding networks. nih.gov In one polymorph, the indole N-H group acts as a hydrogen bond donor to the oxygen atom of the carboxylic group of an adjacent molecule. nih.gov In a newly discovered second polymorph, the N-H group donates its hydrogen to the oxygen atom of the methoxy group instead. nih.govnih.gov

These variations in intermolecular bonding directly influence the spatial arrangement of the molecules within the crystal lattice. nih.gov For instance, one polymorph of MI2CA forms ribbons of molecular chains connected by O–H⋯O and N–H⋯O hydrogen bonds, whereas the other polymorph is characterized by the formation of cyclic dimers through double hydrogen bonds between the carboxylic acid groups. nih.gov

The implications of such polymorphic variations are significant for material science. Different polymorphs of a compound can exhibit distinct:

Solubility and Dissolution Rates: Affecting bioavailability in pharmaceuticals or performance in solution-based applications.

Mechanical Properties: Including hardness, tabletability, and flow characteristics.

Thermal Stability and Melting Points: Crucial for processing and storage.

Optical and Electronic Properties: Relevant for applications in electronics and photonics.

Therefore, the ability to identify, isolate, and characterize different polymorphs of a compound like this compound is essential for ensuring the reproducibility, stability, and performance of any material or product derived from it. The study of its analogues underscores the high probability that it too can form multiple polymorphic structures, each with a unique set of properties. nih.govmdpi.com

Conformational Analysis in Crystalline State

The conformation of this compound molecules in the solid state is dictated by the intricate interplay of intermolecular forces that stabilize the crystal lattice. Analysis of the crystalline structure of the analogous compound, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), provides a detailed model for understanding these interactions. nih.govnih.gov

X-ray diffraction studies on a recently identified polymorph of MI2CA revealed that it crystallizes in the monoclinic P2₁/c space group. nih.govmdpi.com A key feature of its crystalline structure is the formation of cyclic dimers, where two MI2CA molecules are held together by a pair of strong O−H⋯O hydrogen bonds between their carboxylic acid groups. nih.govmdpi.com

The table below summarizes the crystallographic data for this polymorph of MI2CA, which serves as a representative model for this class of indole derivatives.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Z (Formula units per cell) | 4 |

This detailed structural information is vital for understanding the solid-state properties of the material and for computational modeling of its behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Studies

The electronic absorption spectra of indole derivatives are known to be highly sensitive to their environment, a phenomenon that can be explored using Ultraviolet-Visible (UV-Vis) spectroscopy. dartmouth.eduresearchgate.net This sensitivity makes UV-Vis spectroscopy a powerful tool for investigating the electronic structure of this compound and its interactions with different solvents (solvatochromism).

Electronic Transitions and Intramolecular Charge Transfer Mechanisms

The UV-Vis absorption spectrum of this compound is governed by π-π* electronic transitions within the indole aromatic system. The molecule possesses a distinct electronic architecture, with the ethoxy group (-OCH₂CH₃) at the C5 position acting as an electron-donating group (EDG) and the methyl carboxylate group (-COOCH₃) at the C2 position serving as an electron-withdrawing group (EWG).

This "push-pull" arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation. rsc.org When the molecule absorbs a photon of appropriate energy, an electron is promoted from a π orbital, largely associated with the electron-rich indole ring and the ethoxy group, to a π* antibonding orbital, which is more localized towards the electron-deficient methyl carboxylate group. This light-induced redistribution of electron density results in a significant increase in the molecule's dipole moment in the excited state compared to the ground state. dartmouth.eduresearchgate.net Studies on related indole-2-carboxylic acids have confirmed that a substantial increase in dipole moment occurs upon excitation to the emitting state. dartmouth.eduresearchgate.net This ICT character is a fundamental aspect of the molecule's photophysical behavior.

Solvent Effects on Spectral Shifts (Bathochromic Shifts)

The ICT nature of the primary electronic transition in this compound leads to pronounced solvatochromism, where the position of the absorption maximum (λmax) changes with the polarity of the solvent. Specifically, the compound is expected to exhibit a bathochromic shift (a shift to longer wavelengths, also known as a red shift) as the solvent polarity increases. libretexts.org

This phenomenon can be explained by the differential stabilization of the ground and excited states by the solvent molecules. libretexts.orgthieme-connect.de

In non-polar solvents, the molecule is relatively unperturbed.

In polar solvents, the solvent molecules arrange themselves around the ground-state dipole of the solute, leading to some stabilization. However, because the excited state has a much larger dipole moment due to ICT, it is stabilized to a much greater extent by the polar solvent cage. dartmouth.eduresearchgate.net

This greater stabilization of the excited state lowers its energy more than the ground state's energy is lowered. Consequently, the energy gap between the ground and excited states decreases, resulting in the absorption of lower-energy (longer wavelength) light. libretexts.org This effect is illustrated in the following representative data table.

| Solvent | Polarity (Dielectric Constant, ε) | Expected λmax Shift |

|---|---|---|

| Hexane | Low (~1.9) | Shorter Wavelength |

| Dichloromethane | Medium (~9.1) | Intermediate Wavelength |

| Acetonitrile | High (~37.5) | Longer Wavelength |

| Methanol (B129727) | High (~32.7) | Longer Wavelength (Bathochromic Shift) |

The systematic study of these spectral shifts in a range of solvents can provide valuable quantitative data about the change in dipole moment upon excitation, further elucidating the intramolecular charge transfer characteristics of this compound.

Computational Chemistry and Theoretical Investigations of Methyl 5 Ethoxy 1h Indole 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and optimizing the molecular geometry of organic compounds like Methyl 5-ethoxy-1H-indole-2-carboxylate. By employing functionals such as ωB97X-D with basis sets like 6-31++G(d,p), researchers can accurately predict the ground-state geometry of the molecule. This process involves finding the lowest energy conformation by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity.

Table 1: Illustrative Calculated Dipole Moments

| State | Dipole Moment (Debye) |

| Ground State (μg) | ~2.5 - 3.5 D |

| Excited State (μe) | ~4.0 - 5.5 D |

Note: These are estimated values based on calculations for similar indole (B1671886) derivatives.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative framework for predicting how this compound will behave in chemical reactions.

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Estimated Value |

| HOMO Energy | EHOMO | - | ~ -6.0 to -5.5 eV |

| LUMO Energy | ELUMO | - | ~ -1.5 to -1.0 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.0 to 4.5 eV |

| Electronegativity | χ | -½ (ELUMO + EHOMO) | ~ 3.5 to 3.75 eV |

| Chemical Hardness | η | ½ (ELUMO - EHOMO) | ~ 2.0 to 2.25 eV |

| Global Softness | S | 1 / (2η) | ~ 0.22 to 0.25 eV⁻¹ |

| Electrophilicity Index | ω | μ² / (2η) | ~ 3.0 to 3.5 eV |

Note: These are estimated values based on calculations for similar indole derivatives.

Theoretical vibrational frequency analysis, typically performed using DFT methods, is instrumental in interpreting and assigning the bands observed in an experimental infrared (IR) spectrum. By calculating the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated. This calculated spectrum can then be compared with the experimental IR spectrum of this compound.

This comparison allows for the confident assignment of specific vibrational modes to the observed absorption bands. For instance, the characteristic stretching vibrations of the N-H group, the C=O of the ester, and the C-O-C of the ethoxy group can be precisely identified. Discrepancies between the calculated and experimental frequencies, which are common due to the harmonic approximation in the calculations, can be corrected using scaling factors to improve the agreement.

Table 3: Illustrative Calculated and Experimental Vibrational Frequencies

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) |

| N-H | Stretching | ~3500-3450 | ~3400-3300 |

| C=O (ester) | Stretching | ~1730-1700 | ~1710-1680 |

| C-O-C (ether) | Asymmetric Stretching | ~1260-1230 | ~1250-1220 |

| C-H (aromatic) | Stretching | ~3100-3000 | ~3100-3000 |

Note: These are estimated values based on calculations for similar indole derivatives.

Quantum Chemical Calculations for Intermolecular Interactions in Condensed Phases

Quantum chemical calculations are essential for understanding the non-covalent interactions that govern the structure and properties of molecules in the solid state. For this compound, these calculations can elucidate how individual molecules assemble to form a crystal lattice.

The crystal structure of this compound is expected to be significantly influenced by a network of hydrogen bonds and other non-covalent interactions. The N-H group of the indole ring can act as a hydrogen bond donor, while the oxygen atoms of the ester and ethoxy groups can serve as hydrogen bond acceptors. These hydrogen bonds can link molecules together to form chains or more complex three-dimensional networks.

In addition to classical hydrogen bonds, other weaker interactions such as C-H···O contacts and π-π stacking between the indole rings can also play a crucial role in stabilizing the crystal structure. Computational analyses, such as Hirshfeld surface analysis, can be used to visualize and quantify these various intermolecular contacts, providing a detailed picture of the packing environment within the crystal.

Molecular Docking and Molecular Dynamics Simulations in Biological Contexts

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand, such as this compound, might interact with biological targets at a molecular level. While specific studies on this compound are not extensively available in the reviewed literature, research on closely related indole-2-carboxylate (B1230498) derivatives provides significant insights into their potential biological interactions and stability.

Molecular docking studies on derivatives of the parent molecule, indole-2-carboxylic acid, have revealed their potential to bind to various biological targets, including enzymes implicated in viral diseases and cancer. For instance, derivatives of indole-2-carboxylic acid have been identified as potential inhibitors of HIV-1 integrase, a key enzyme in the life cycle of the virus. ksu.edu.salookchem.com Docking studies have shown that the indole nucleus can chelate with magnesium ions in the active site of the integrase. ksu.edu.salookchem.com

In one such study, the binding mode analysis of an indole-2-carboxylic acid derivative demonstrated that the indole core and the C2 carboxyl group were crucial for chelating the two Mg²⁺ ions within the integrase active site. lookchem.com Further structural modifications, such as the introduction of a halogenated benzene (B151609) ring at the C6 position, were shown to enhance binding through π-π stacking interactions with viral DNA. ksu.edu.sa

A study on N-substituted indole-2-carboxylic acid esters as potential COX-2 selective inhibitors predicted that these compounds could dock into the active site of cyclooxygenase enzymes. researchgate.net This suggests that indole-2-carboxylate esters have the potential to act as anti-inflammatory agents by targeting these enzymes.

Table 1: Predicted Interactions of Related Indole-2-Carboxylate Derivatives with Biological Targets

| Derivative Class | Target | Key Predicted Interactions | Source |

| Indole-2-carboxylic acids | HIV-1 Integrase | Chelation with Mg²⁺ ions in the active site, π-π stacking with viral DNA. | ksu.edu.salookchem.com |

| N-substituted indole-2-carboxylic acid esters | Cyclooxygenase-2 (COX-2) | Docking within the enzyme's active site. | researchgate.net |

This table presents data from studies on related indole derivatives to infer potential interactions of this compound.

Molecular dynamics (MD) simulations provide insights into the stability and dynamic behavior of ligand-receptor complexes over time. For indole derivatives, MD simulations have been used to confirm the stability of binding poses predicted by molecular docking. In a study of novel indole derivatives as multi-target anti-Alzheimer's agents, MD simulations were conducted to confirm the binding mode in the active sites of both acetylcholinesterase and butyrylcholinesterase. researchgate.net

Although specific MD simulation data for this compound is not available in the reviewed literature, the general principles observed for other indole derivatives would apply. An MD simulation would typically track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. A stable complex would exhibit minimal fluctuations in RMSD over the simulation period. Furthermore, analysis of the trajectory can reveal key hydrogen bonds and hydrophobic interactions that contribute to the stability of the ligand-target complex.

The concept of multi-target drugs, which can interact with multiple biological targets, is a growing area of interest in drug discovery. Indole derivatives have been investigated for their potential as multi-target agents against cancer and bacterial infections. ijrar.org In one computational study, a library of bis(indolyl)glyoxylamide derivatives was screened against 15 different cancer and bacterial targets, identifying several compounds with multi-target potential. ijrar.org

Another study focused on the design and synthesis of indole-2-carboxamides as potential multi-target antiproliferative agents, targeting EGFR, BRAFV600E, and VEGFR-2 kinases. researchgate.net These findings highlight the versatility of the indole scaffold in interacting with a range of biological targets. While a specific multi-target profile for this compound has not been reported, its structural similarity to these studied compounds suggests it could also exhibit interactions with multiple targets. The ethoxy group at the 5-position could modulate such interactions by altering the electronic and steric profile of the molecule compared to other substituted indoles.

Table 2: Examples of Multi-Target Interactions of Indole Derivatives

| Indole Derivative Class | Investigated Targets | Therapeutic Area | Source |

| Bis(indolyl)glyoxylamides | 15 cancer and bacterial targets | Oncology, Infectious Disease | ijrar.org |

| Indole-2-carboxamides | EGFR, BRAFV600E, VEGFR-2 | Oncology | researchgate.net |

| Novel 'oxathiolanyl', 'pyrazolyl', and 'pyrimidinyl' indoles | Acetylcholinesterase, Butyrylcholinesterase | Neurodegenerative Disease | researchgate.net |

This table showcases the multi-target potential of the broader class of indole derivatives.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the stability of a molecule. A study on Ethyl indole-2-carboxylate, a close structural analog of this compound, provides valuable insights into the electronic structure and stability of this class of compounds. ijrar.org

The NBO analysis of Ethyl indole-2-carboxylate reveals significant electron delocalization from the lone pair of the nitrogen atom in the indole ring to the adjacent π* orbitals of the C-C and C=O bonds. This delocalization contributes to the stability of the indole ring system. The analysis also shows interactions between the oxygen lone pairs of the ester group and the surrounding sigma and pi bonds.

Key findings from the NBO analysis of Ethyl indole-2-carboxylate include the identification of strong intramolecular hyperconjugative interactions. For instance, the interaction between the nitrogen lone pair (LP(1) N1) and the π* orbitals of the C2-C10 and C3-C4 bonds leads to significant stabilization energies. Similarly, the delocalization of electron density from the oxygen lone pairs of the ester group to the adjacent π*(C=O) bond contributes to the stability of the ester moiety.

The electron-withdrawing nature of the carboxylic group attached at the C2 position influences the bond lengths within the indole ring. For example, the C2-C10 bond is elongated due to this effect. ijrar.org The substitution of an ethoxy group at the 5-position in this compound would further modulate the electronic distribution within the indole ring through its electron-donating mesomeric effect.

Table 3: Key NBO Interactions in Ethyl Indole-2-Carboxylate

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type | Source |

| LP (1) N1 | π* (C2-C10) | Data not specified | Hyperconjugation | ijrar.org |

| LP (1) N1 | π* (C3-C4) | Data not specified | Hyperconjugation | ijrar.org |

| LP (2) O11 | π* (C10-O12) | Data not specified | Hyperconjugation | ijrar.org |

This table is based on the findings for Ethyl indole-2-carboxylate and is expected to be representative for this compound.

Mechanistic Insights and Structure Activity Relationship Sar Studies of Methyl 5 Ethoxy 1h Indole 2 Carboxylate Analogs

Comparative Analysis with Other Indole-2-carboxylates and Related Indole (B1671886) Scaffolds

The indole-2-carboxylate (B1230498) framework serves as a versatile scaffold in medicinal chemistry, leading to the development of compounds with a wide array of biological activities. The specific nature and position of substituents on the indole ring system are critical in determining the pharmacological profile and potency of these derivatives. A comparative analysis of Methyl 5-ethoxy-1H-indole-2-carboxylate with other indole-2-carboxylates and related indole structures reveals key structure-activity relationships (SAR) that govern their interactions with various biological targets.

Influence of Substitution at the C5-Position

The C5-position of the indole ring is a frequent site for modification to modulate the electronic and lipophilic properties of the molecule, significantly impacting biological activity.

In the context of cannabinoid receptor 1 (CB1) allosteric modulators, studies on 1H-indole-2-carboxamides have shown that the presence of a halogen, such as a chloro or fluoro group, at the C5-position enhances potency. nih.gov For instance, the introduction of a 5-chloro group in certain indole-2-carboxamide series led to potent negative allosteric modulators of the CB1 receptor. nih.gov This suggests that an electron-withdrawing group at this position is favorable for this specific target interaction. Comparatively, the 5-ethoxy group in this compound provides a bulkier, electron-donating substituent. While direct data on the 5-ethoxy analog for CB1 modulation is not available, comparison with 5-methoxy analogs in other series can be insightful. For example, in the development of neuroprotective agents, 5-methoxy-1H-indole-2-carboxylic acid has demonstrated significant potential by reducing oxidative stress. mdpi.comnih.gov The ethoxy group, being slightly more lipophilic than the methoxy (B1213986) group, might alter membrane permeability and target engagement.

Role of the C2-Substituent: Ester vs. Carboxylic Acid vs. Amide

The functional group at the C2-position is a crucial determinant of the compound's properties and biological role.

Carboxylic Acid: The free carboxylic acid at C2 is a key feature for several classes of inhibitors. In HIV-1 integrase inhibitors, the indole-2-carboxylic acid core is vital for chelating Mg2+ ions in the enzyme's active site. mdpi.com Similarly, for antagonists of the CysLT1 receptor, the indole-2-carboxylic acid moiety was identified as an essential pharmacophore. nih.gov The acidic nature of this group allows for critical ionic interactions with receptor sites.

Ester (e.g., Methyl Ester): The methyl ester, as seen in this compound, acts as a more lipophilic and neutral analog to the carboxylic acid. Often, esters are used as prodrugs that can be hydrolyzed in vivo to the active carboxylic acid. In other cases, the ester itself may be the active form, fitting into a more hydrophobic binding pocket where an ionic interaction is not required or is detrimental. For instance, ethyl 5-chloro-1H-indole-2-carboxylate serves as a key intermediate in the synthesis of various biologically active molecules, including CB1 modulators and CysLT1 antagonists, where it is subsequently hydrolyzed or converted to an amide. nih.govnih.govnih.gov

Amide: Converting the C2-carboxylate to an amide introduces a hydrogen bond donor and acceptor, significantly altering the molecule's interaction profile. Indole-2-carboxamides have been extensively studied as CB1 receptor allosteric modulators and as potent antiproliferative agents targeting kinases like EGFR and VEGFR-2. nih.govmdpi.com The amide linkage allows for diverse substitutions, enabling fine-tuning of the molecule's properties to fit specific binding pockets. rsc.org For CysLT1 antagonists, replacing an ester linkage with an amide bond in the side chain was found to improve potency, suggesting the importance of the hydrogen bonding capabilities of the amide group. nih.gov

Impact of C3-Position Modifications

While this compound is unsubstituted at the C3-position, this site is a common point of modification in other indole-2-carboxylate analogs, often leading to a significant enhancement in activity.

For NMDA receptor antagonists, the introduction of a side chain at the C3-position was essential for potent activity. Specifically, a 3-[2-[(Phenylamino)carbonyl]ethenyl] chain on a 4,6-dichloroindole-2-carboxylic acid scaffold resulted in a nanomolar affinity antagonist. nih.gov QSAR analysis of these compounds revealed that the terminal phenyl ring of this C3 side chain likely occupies a non-hydrophobic pocket of limited size. nih.gov

In the development of HIV-1 integrase inhibitors, adding a long branch at the C3-position of the indole core enhanced interaction with a hydrophobic cavity near the active site, markedly improving inhibitory effects. mdpi.com Similarly, for CB1 receptor modulators, short alkyl groups at the C3-position were found to enhance potency, indicating a limited space in that region of the binding pocket. nih.govnih.gov

This highlights that while the core indole-2-carboxylate scaffold provides a foundation, activity and selectivity are often driven by substituents at the C3-position, a feature absent in this compound.

Comparative Activity of Indole Scaffolds

The indole nucleus is a privileged structure in drug discovery, but its activity is highly dependent on the substitution pattern. The table below summarizes the structure-activity relationships for various indole-2-carboxylate and related scaffolds against different biological targets, providing a comparative context for this compound.

| Scaffold Class | Target | Key SAR Findings | Reference |

|---|---|---|---|

| Indole-2-carboxamides | CB1 Receptor (Allosteric Modulators) | - C5-Chloro or C5-Fluoro enhances potency.

| nih.govnih.gov |

| Indole-2-carboxylic Acids | HIV-1 Integrase (INSTIs) | - C2-Carboxylic acid is essential for metal chelation.

| mdpi.com |

| Indole-2-carboxylates | NMDA Receptor (Glycine Site Antagonists) | - A specific [(phenylamino)carbonyl]ethenyl side chain at C3 is crucial.

| nih.gov |

| Indole-2-carboxamides | Kinases (EGFR, VEGFR-2) | - C5-Chloro substitution is common in potent inhibitors.

| mdpi.com |

| Indole-2-carboxylic Acids | CysLT1 Receptor (Antagonists) | - Indole ring and C2-carboxylic acid are necessary pharmacophores.

| nih.gov |

| Indole-2-carboxylic Acids | IDO1/TDO (Dual Inhibitors) | - C6-Acetamido or C6-ethylamine groups are favorable for activity. | sci-hub.se |

Applications and Potential in Medicinal Chemistry and Drug Discovery Platforms

Design and Synthesis of Indole-Based Analogs with Modulated Biological Activities

Modulation of Specific Receptors (e.g., Dopamine (B1211576) D2 Receptor, 5-HT7 Receptor)

The structural framework of Methyl 5-ethoxy-1H-indole-2-carboxylate is reminiscent of scaffolds known to interact with key neurotransmitter receptors, suggesting its potential as a modulator for these targets.

Dopamine D2 Receptor: The Dopamine D2 receptor is a critical target for antipsychotic drugs used in the treatment of schizophrenia and other psychiatric disorders. While direct studies on this compound are not prominent in the available literature, the broader class of indole (B1671886) derivatives has been explored for D2 receptor affinity. For instance, various indole-based compounds have been synthesized and evaluated as potential antipsychotic agents acting on dopamine and serotonin (B10506) receptors. However, specific data confirming the modulation of the D2 receptor by this compound is not currently established.

5-HT7 Receptor: The serotonin 7 (5-HT7) receptor is implicated in the pathophysiology of mood and anxiety disorders, making it a promising target for new antidepressant and anxiolytic therapies. Blockade of the 5-HT7 receptor has been shown to produce antidepressant-like effects in preclinical models. The indole scaffold is a common feature in many 5-HT7 receptor ligands. Although research has not specifically detailed the activity of this compound at this receptor, its structural similarity to known serotonergic agents suggests it could serve as a template for designing novel 5-HT7 receptor modulators.

Inhibitors of Specific Enzymes (e.g., IDO1/TDO, Cyclooxygenase-2, MAO-B, Plasminogen Activator Inhibitor-1)

Enzyme inhibition is a major strategy in drug discovery. The indole-2-carboxylate (B1230498) scaffold is a versatile platform for developing inhibitors against various clinically relevant enzymes.

IDO1/TDO: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism. In the context of cancer, overexpression of these enzymes leads to the production of kynurenine, which suppresses the anti-tumor immune response. Therefore, inhibiting IDO1 and/or TDO is a key strategy in cancer immunotherapy. While specific inhibitory data for this compound is not available, the indole structure is central to this field. For example, dual inhibitors of IDO1/TDO are being developed to overcome resistance mechanisms seen with selective IDO1 inhibitors. clockss.org These efforts highlight the potential of indole-based molecules to modulate the tumor microenvironment.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme whose overexpression is linked to inflammation and the progression of various cancers. The search for novel COX-2 inhibitors is an active area of research. Studies have shown that endogenous tryptophan metabolites can regulate COX-2 expression. nih.gov For instance, 5-methoxytryptophan (B613034) (5-MTP), a metabolite derived from tryptophan, has been found to block COX-2 overexpression in cancer cells and reduce tumor growth in animal models. nih.gov This connection suggests that other methoxy-indole derivatives, potentially including the 5-ethoxy analog, could be explored for similar regulatory effects on the COX-2 pathway.

MAO-B: Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine, and its inhibition is a validated therapeutic strategy for Parkinson's disease. The indole nucleus has been successfully used as a scaffold for developing potent and selective MAO-B inhibitors. Research into a series of indole-based molecules has identified compounds with significant MAO-B inhibitory activity, demonstrating the utility of this chemical class for targeting neurodegenerative diseases. While direct testing of this compound as a MAO-B inhibitor has not been reported, the established activity of related compounds underscores the potential of this scaffold.

Plasminogen Activator Inhibitor-1 (PAI-1): PAI-1 is a serine protease inhibitor that plays a role in thrombosis and fibrosis. Elevated levels of PAI-1 are associated with cardiovascular diseases and metabolic syndrome. Pharmacological inhibition of PAI-1 is considered a promising therapeutic approach. Although the literature does not specifically link this compound to PAI-1 inhibition, the development of small molecule inhibitors for this target is an ongoing effort in medicinal chemistry, and diverse heterocyclic structures are often explored.

| Target Enzyme | Therapeutic Rationale | Representative Indole-Based Findings |

| IDO1/TDO | Cancer Immunotherapy (reversing immune suppression) | Dual inhibitors are being developed to overcome compensatory TDO upregulation when IDO1 is blocked. clockss.org |

| COX-2 | Anti-inflammatory, Anti-cancer | The related metabolite 5-methoxytryptophan (5-MTP) endogenously controls COX-2 expression. nih.gov |

| MAO-B | Parkinson's Disease (preserving dopamine levels) | Indole-based compounds have been identified as potent and selective MAO-B inhibitors. |

| PAI-1 | Antithrombotic, Antifibrotic | Pharmacological inhibition of PAI-1 is protective against hypertension and vascular senescence. |

Role in Prodrug Design and Optimization (conceptual framework)

A prodrug is an inactive or less active compound that is metabolized in vivo into an active drug. This strategy is widely used to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, low permeability, or rapid metabolism.

The structure of this compound is ideally suited for a conceptual prodrug framework. The methyl ester at the C-2 position is a classic "prodrug moiety." It is conceivable that this ester could be designed to be stable until it reaches the desired biological compartment, where it would then be hydrolyzed by ubiquitous esterase enzymes. This cleavage would release the corresponding carboxylic acid, 5-ethoxy-1H-indole-2-carboxylic acid.

This bio-activated carboxylic acid could be the intended active pharmacological agent. Esterification serves multiple potential purposes in this context:

Increased Lipophilicity: Converting the polar carboxylic acid to a less polar methyl ester can enhance the molecule's ability to cross cellular membranes, thereby improving oral absorption and tissue distribution.

Improved Stability: The ester may protect the carboxylic acid group from premature metabolic degradation.

Masking Acidity: The acidic nature of the carboxyl group can sometimes lead to irritation at the site of administration; the ester form is neutral, mitigating this issue.

Thus, the methyl ester of this indole derivative represents a key handle for optimizing drug delivery and pharmacokinetic properties.

Exploration as Chemical Probes for Biological Pathways and Target Identification

A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway, allowing researchers to study its biological function. Probes are essential tools for target validation and for elucidating complex cellular mechanisms.

This compound, or a close derivative, could serve as a foundational structure for creating chemical probes. Given the wide range of biological activities associated with the indole scaffold, a probe based on this molecule could help to identify its specific cellular binding partners.

The conceptual design of such a probe would involve strategically modifying the molecule to include a reporter tag, such as:

A Fluorophore: Attaching a fluorescent dye would allow for visualization of the molecule's localization within cells using techniques like fluorescence microscopy.

A Biotin Tag: Biotinylation would enable the use of affinity-based pulldown assays. After incubating the biotinylated probe with cell lysates, streptavidin beads can be used to isolate the probe along with any proteins it has bound to. These captured proteins can then be identified by mass spectrometry, revealing the molecule's direct targets.

A Photo-affinity Label: Incorporating a photoreactive group would allow for the formation of a permanent covalent bond between the probe and its target upon exposure to UV light, facilitating more robust target identification.

By using such probes, researchers could definitively identify the enzymes or receptors that this compound interacts with, providing crucial insights into its mechanism of action and paving the way for the rational design of more potent and selective drugs.

Future Research Directions and Emerging Avenues

Development of Novel and Efficient Synthetic Routes for Diverse Functionalization

The synthesis of substituted indole-2-carboxylates is well-established through classical methods such as the Fischer, Reissert, and Hemetsberger-Knittel syntheses. chim.itnih.gov The Fischer indole (B1671886) synthesis, for instance, involves the acid-catalyzed cyclization of arylhydrazones and is a widely used, convenient method for preparing a broad range of indole skeletons. nih.govorganic-chemistry.org Similarly, the Hemetsberger-Knittel synthesis provides a route to indole-2-carboxylic esters through the thermal decomposition of 3-aryl-2-azido-propenoic esters, often with good yields. chemeurope.comwikipedia.org

However, future efforts will likely concentrate on overcoming the limitations of these traditional methods, such as the need for elevated temperatures or the use of harsh acidic conditions. organic-chemistry.org Research is moving towards the development of more efficient, versatile, and regioselective synthetic protocols. Key areas of future development include:

Catalyst Innovation: The use of transition metal catalysts, such as palladium and gold, has already shown promise in developing new indole syntheses. researchgate.net Future work will likely explore novel catalytic systems to enable milder reaction conditions and tolerate a wider array of functional groups, allowing for the late-stage functionalization of complex indole derivatives.

One-Pot and Tandem Reactions: Designing multi-component reactions or tandem sequences where multiple bonds are formed in a single operation significantly improves efficiency. organic-chemistry.org An example is the tandem Ru-catalyzed hydrogen-transfer Fischer indole synthesis, which starts from alcohols, streamlining the synthetic process. organic-chemistry.org

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields in many organic transformations, including indole synthesis.

| Synthetic Strategy | Traditional Approach (Example) | Emerging Direction | Potential Advantage |

| Cyclization Catalyst | Brønsted or Lewis acids (e.g., ZnCl₂, PCl₅) chim.it | Transition metal catalysts (e.g., Pd, Au, Ru) organic-chemistry.orgresearchgate.net | Milder conditions, higher functional group tolerance |

| Process Efficiency | Stepwise synthesis and purification of intermediates | One-pot, multi-component, or tandem reactions organic-chemistry.org | Reduced waste, time, and resource consumption |

| Reaction Conditions | Elevated temperatures, often for extended periods organic-chemistry.org | Microwave-assisted heating, low-melting mixtures organic-chemistry.org | Faster reaction rates, improved energy efficiency |

Advanced Computational Modeling for Predictive Design and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery. For indole derivatives, methods like Density Functional Theory (DFT) have been used to study the structural and electronic properties of related compounds, such as 5-methoxy-1H-indole-2-carboxylic acid (MI2CA). mdpi.com These studies provide insights into molecular geometry, hydrogen bonding patterns, and spectroscopic characteristics. mdpi.com

Future research will leverage more advanced computational models for:

Predictive SAR: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features of 5-ethoxy-1H-indole-2-carboxylate derivatives with their biological activity. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis.

Pharmacophore Modeling: Identifying the key structural features (the pharmacophore) responsible for a molecule's biological activity enables the rational design of new compounds with improved potency and selectivity.

Molecular Docking: Simulating the interaction between potential drug candidates and their biological targets (e.g., enzymes, receptors) can predict binding affinity and orientation. This is crucial for understanding the mechanism of action and for optimizing lead compounds to enhance their interaction with the target.

| Computational Method | Application in Indole Research | Objective |

| Density Functional Theory (DFT) | Calculating molecular structure, vibrational frequencies, and electronic properties. mdpi.com | To understand fundamental molecular characteristics and predict reactivity. |

| Molecular Docking | Simulating the binding of indole derivatives to protein targets. nih.gov | To predict binding affinity, identify key interactions, and guide lead optimization. |

| QSAR | Correlating structural descriptors with observed biological activity. | To build predictive models for virtual screening and rational design. |

Exploration of Hybrid Indole Structures for Enhanced Activity Profiles

A promising strategy in drug design is the creation of hybrid molecules, where two or more distinct pharmacophores are combined into a single chemical entity. This approach can lead to compounds with multi-target activity, improved potency, or novel mechanisms of action. The methyl 5-ethoxy-1H-indole-2-carboxylate scaffold is an ideal starting point for creating such hybrids.

Emerging avenues in this area include:

Indole-Heterocycle Hybrids: The indole nucleus can be coupled with other biologically active heterocyles. For example, linking the indole scaffold to a thiazolidinone ring, a structure found in various approved drugs, could yield novel antimicrobial or antidiabetic agents. nih.gov

Bis-Indole Structures: Compounds containing two indole units, known as bis-indoles, represent an important structural class with a wide range of biological activities. chim.it Future research could explore the synthesis of novel bis-indole systems where one or both units are derived from 5-ethoxy-1H-indole-2-carboxylate.

Peptide-Indole Conjugates: Given that the indole ring is the core of the amino acid tryptophan, conjugating indole carboxylates to peptides could enhance cell permeability or target specific protein-protein interactions.

| Hybrid Concept | Rationale | Potential Therapeutic Area |

| Indole-Thiazolidinone | Combines two pharmacophores with known and diverse biological activities. nih.gov | Antimicrobial, anticancer, antidiabetic |

| Bis-Indoles | Creates larger, more complex structures that can interact with different biological targets. chim.it | Anticancer, antiviral |

| Indole-Kinase Inhibitor | Integrates the indole scaffold with moieties known to inhibit specific protein kinases. nih.gov | Anticancer |

Integrated Experimental and Computational Approaches in Indole Research

The synergy between experimental synthesis and computational modeling is accelerating the pace of drug discovery. An integrated approach allows for a continuous feedback loop where computational predictions guide experimental work, and the resulting data is used to refine the computational models.

In the context of this compound, this integrated workflow would involve:

Virtual Screening: Computationally screening a virtual library of derivatives against a panel of biological targets to identify promising candidates.

Guided Synthesis: Synthesizing the highest-ranking candidates identified through virtual screening.

In Vitro Evaluation: Testing the synthesized compounds in biological assays to determine their activity and validate the computational predictions.

Model Refinement: Using the experimental data to improve the accuracy of the computational models (e.g., QSAR, pharmacophore), leading to a more informed second round of design and synthesis.

This iterative cycle of design, synthesis, and testing, informed by both computational and experimental insights, is a powerful strategy for efficiently navigating the chemical space and optimizing lead compounds. mdpi.comnih.gov

Advancements in Sustainable and Green Chemistry for Indole Synthesis

The principles of green chemistry are increasingly important in the synthesis of pharmaceuticals and fine chemicals. Future research on the synthesis of this compound and its derivatives will undoubtedly focus on developing more environmentally benign processes.

Key areas for advancement include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.net

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable biomass rather than petrochemical sources.

Catalysis: Emphasizing the use of catalytic reagents over stoichiometric ones to reduce waste and improve efficiency. This includes both metal catalysts and biocatalysts (enzymes).

Process development studies for related indole-2-carboxylic acids have already focused on minimizing waste and optimizing reaction parameters to improve yield and purity, setting a precedent for future green synthetic approaches. researchgate.net

Q & A

Q. What are the standard synthetic routes for Methyl 5-ethoxy-1H-indole-2-carboxylate?

The synthesis typically involves functionalization of the indole core. Key steps include:

- Ethoxylation : Introducing the ethoxy group at the 5-position via nucleophilic substitution or coupling reactions. For example, using ethyl chloroformate or ethoxide reagents under controlled pH and temperature .

- Esterification : Formation of the methyl ester at the 2-position via acid-catalyzed esterification (e.g., methanol with a carboxylic acid precursor) .

- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures to achieve >95% purity .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

- X-ray crystallography : Tools like SHELXL (for refinement) and ORTEP-III (for visualization) resolve bond lengths, angles, and electron density maps .

- Spectroscopic analysis : H/C NMR to verify substituent positions (e.g., ethoxy H signals at ~1.3–1.5 ppm for CH and ~4.0–4.2 ppm for OCH) .

Q. What analytical techniques are used to assess purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .

- TGA/DSC : Thermal stability analysis under nitrogen, with decomposition temperatures >200°C indicating robustness .

- Storage : Recommended at –20°C in inert atmospheres to prevent ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.